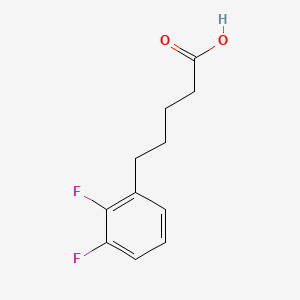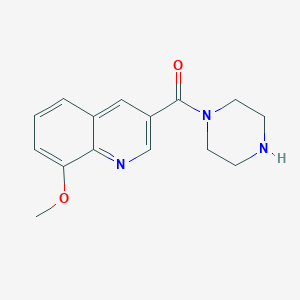
(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone: is a chemical compound that features a quinoline ring substituted with a methoxy group at the 8th position and a piperazine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the quinoline-piperazine intermediate and a suitable carbonyl compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Antimicrobial Agents: The quinoline and piperazine moieties are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine:
Anticancer Research: The compound’s structure allows for interactions with DNA and proteins, making it a candidate for anticancer drug development.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (8-Methoxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with protein targets, modulating their activity. These interactions can lead to antimicrobial or anticancer effects, depending on the specific biological context.
Comparison with Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Piperazine: A simple heterocyclic compound used as an anthelmintic.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness:
Structural Features: The combination of a methoxy-substituted quinoline ring and a piperazine ring linked via a methanone group is unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(8-methoxyquinolin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-4-2-3-11-9-12(10-17-14(11)13)15(19)18-7-5-16-6-8-18/h2-4,9-10,16H,5-8H2,1H3 |
InChI Key |
QLOTUHWHXRJEQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


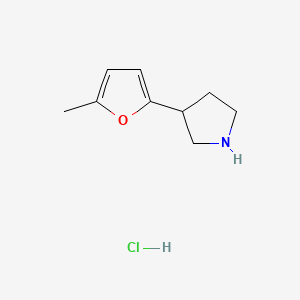



![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
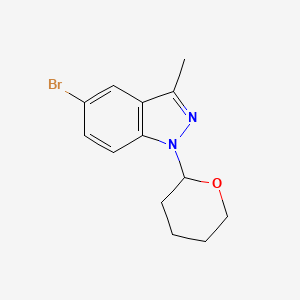
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
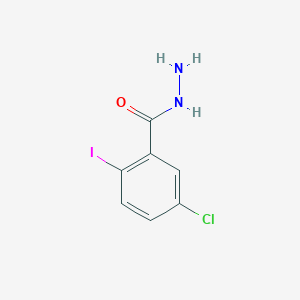
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
